cis-4-Fluorocyclohexanamine hydrochloride
Overview
Description
Cis-4-Fluorocyclohexanamine hydrochloride is a chemical compound with the linear formula C6H13ClFN . It is also known by other names such as cis-4-Fluorocyclohexanamine HCl, Trans-4-fluorocyclohexan-1-amine hydrochloride, 4-Fluorocyclohexanamine hydrochloride, and 4-Fluoro-cyclohexylamine hydrochloride .
Synthesis Analysis
The synthesis of cis-4-Fluorocyclohexanamine hydrochloride was conducted via a 3-step, 1-pot reaction . The process started from cis-4-aminocyclohexanol hydrochloride. Fluorination of this compound with diethylaminosulfur trifluoride (DAST) at temperatures ranging from -78 °C to 25 °C gave benzyl trans-4-fluorocyclohexyl carbamate in 14% yield. The removal of the CBz group by catalytic hydrogenation gave trans-4-fluorocyclohexanamine .Molecular Structure Analysis
The molecular structure of cis-4-Fluorocyclohexanamine hydrochloride is represented by the formula C6H13ClFN . The InChI representation of the molecule isInChI=1S/C6H12FN.ClH/c7-5-1-3-6(8)4-2-5;/h5-6H,1-4,8H2;1H
. The Canonical SMILES representation is C1CC(CCC1N)F.Cl
. Physical And Chemical Properties Analysis
The molecular weight of cis-4-Fluorocyclohexanamine hydrochloride is 153.62 g/mol . It has 2 hydrogen bond donor counts and 2 hydrogen bond acceptor counts . It has no rotatable bond count .Scientific Research Applications
Synthesis and Stereochemistry
- cis-4-Fluorocyclohexanamine hydrochloride derivatives have been involved in the synthesis of cis-2-Fluorocyclopropylamine through stereoselective cyclopropanation, indicating its role in creating structurally complex amines Matsuo, Tani, & Hayakawa, 2004.
- The compound is used as an intermediate in the synthesis of FMOC-Protected Non-Proteogenic Amino Acids, signifying its role in peptide chemistry and drug design Dener et al., 2001.
- It has been used in studying the influence of hyperconjugative interactions on conformational equilibrium, particularly in cis-2-halocyclohexylamines, highlighting its importance in understanding molecular behavior and interactions Francisco et al., 2019.
Pharmaceutical Applications
- Derivatives of cis-4-Fluorocyclohexanamine hydrochloride have been involved in the hydrolysis process of platinum-based anticancer drugs, indicating its relevance in understanding drug mechanisms and improving cancer treatments Zhu, Raber, & Eriksson, 2005.
- It's used in the synthesis of cis-4-Propylcyclohexanol, an intermediate for synthesizing materials used in liquid crystal displays, showing its industrial application in material synthesis Wu et al., 2022.
- It has been involved in the synthesis and characterization of platinum(IV) carbamate complexes, used in cancer therapy, indicating its role in developing novel chemotherapeutic agents Wilson & Lippard, 2011.
Analytical and Structural Studies
- The compound is used in the conformational analysis of cis-2-halocyclohexanols, aiding in understanding solvent effects and molecular dynamics Basso et al., 2011.
- It is involved in studies demonstrating reversible geometry reorganizations in copper(II) complexes, showing its significance in coordination chemistry and material science Fielden, Long, & Cronin, 2004.
properties
IUPAC Name |
4-fluorocyclohexan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c7-5-1-3-6(8)4-2-5;/h5-6H,1-4,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCMNBQKULHRAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-4-Fluorocyclohexanamine hydrochloride | |
CAS RN |
1448310-31-3, 923596-01-4 | |
Record name | 4-fluorocyclohexan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-4-Fluoro-cyclohexanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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